molecular formula C13H32N2O2Si B15178052 N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine CAS No. 80190-61-0

N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine

Cat. No.: B15178052
CAS No.: 80190-61-0
M. Wt: 276.49 g/mol
InChI Key: QALDTJGTUWSKPP-UHFFFAOYSA-N
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Description

N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine is a bifunctional organosilicon compound characterized by an ethylenediamine backbone modified with a methyl group and a methyldipropoxysilyl moiety. This structure combines the chelating properties of ethylenediamine with the hydrolytic reactivity of alkoxysilanes. The compound’s unique architecture enables applications in materials science, such as silica nanoparticle functionalization, and analytical chemistry, where it may act as a sorbent or surface modifier. Its methyldipropoxysilyl group distinguishes it from simpler aminosilanes, influencing hydrolysis kinetics, surface interactions, and compatibility with organic matrices .

Properties

CAS No.

80190-61-0

Molecular Formula

C13H32N2O2Si

Molecular Weight

276.49 g/mol

IUPAC Name

N'-[2-methyl-3-[methyl(dipropoxy)silyl]propyl]ethane-1,2-diamine

InChI

InChI=1S/C13H32N2O2Si/c1-5-9-16-18(4,17-10-6-2)12-13(3)11-15-8-7-14/h13,15H,5-12,14H2,1-4H3

InChI Key

QALDTJGTUWSKPP-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si](C)(CC(C)CNCCN)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine typically involves the reaction of 2-methyl-3-(methyldipropoxysilyl)propylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts may be employed to enhance the reaction rate and yield. The final product is purified through distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes .

Scientific Research Applications

N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine involves its interaction with molecular targets through the silane group. This interaction can lead to the formation of stable bonds with various substrates, enhancing the properties of the resulting compounds. The pathways involved include covalent bonding and hydrogen bonding, which contribute to the compound’s effectiveness in its applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related aminosilanes and ethylenediamine derivatives. Key distinctions lie in substituent groups, hydrolysis behavior, and application-specific performance.

Table 1: Comparative Analysis of Selected Compounds

Compound Name Substituents/Functional Groups Hydrolysis Rate (Relative) Primary Applications
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine Methyldipropoxysilyl, methyl, ethylenediamine Slow Nanoparticle synthesis, surface modification
N-[3-(Trimethoxysilyl)propyl]ethylenediamine (NPD) Trimethoxysilyl, ethylenediamine Moderate Silica nanoparticle functionalization
(3-Aminopropyl)triethoxysilane (APS) Triethoxysilyl, primary amine Fast Surface coupling, chromatography
N-Propyl ethylenediamine (PSA) Propyl, ethylenediamine Non-hydrolyzable QuEChERS cleanup for polar interferences

Key Observations:

  • Hydrolysis Kinetics: The methyldipropoxysilyl group in the target compound hydrolyzes slower than trimethoxy- or triethoxy-substituted analogs (e.g., NPD, APS) due to steric hindrance from bulkier propoxy groups.
  • Surface Interactions: Unlike PSA, which lacks hydrolyzable silanes, the target compound’s silyl group enables covalent bonding to silica surfaces, enhancing stability in nanocomposites.
  • Selectivity in Analytical Chemistry: PSA is optimized for removing polar matrix components (e.g., organic acids, sugars) in QuEChERS , whereas the target compound’s hydrophobic silyl group may improve retention of non-polar contaminants.

Role in Nanoparticle Functionalization

In silica nanoparticle synthesis, aminosilanes like NPD and APS are co-condensed with tetraethyl orthosilicate (TEOS) to tailor surface properties. A study comparing NPD (trimethoxysilyl) and APS (triethoxysilyl) demonstrated that hydrolysis rate directly correlates with nanoparticle dissolution and bioactivity. Slower hydrolysis (as expected with the target compound’s dipropoxysilyl group) could reduce dissolution rates, prolonging the release of bioactive agents and enhancing plant disease resistance .

Potential in Analytical Sample Cleanup

While PSA is widely used in QuEChERS for pesticide analysis , the target compound’s silyl group could offer complementary selectivity. For instance, its hydrophobic propoxy chains might adsorb fatty acids or pigments more effectively than PSA, though this remains speculative without direct experimental validation.

Stability and Environmental Compatibility

The methyl branch in the target compound’s alkyl chain may enhance steric stabilization in organic solvents, improving solubility in polymer matrices. In contrast, linear analogs like APS exhibit higher reactivity but poorer compatibility with non-polar systems.

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